5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Overview
Description
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features an amino group at the 5-position, two chlorine atoms at the 2- and 6-positions, and a carboxylic acid group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives or their precursors.
Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, amination, and carboxylation
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and their derivatives.
Substitution: Alkylated or arylated pyrimidines.
Scientific Research Applications
Chemistry: 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
2,6-Dichloropyrimidine-4-carboxylic acid: Lacks the amino group at the 5-position.
4-Amino-2,6-dichloropyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness: The presence of both the amino and carboxylic acid groups in 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid provides unique reactivity and potential applications compared to its similar compounds. This combination allows for a wider range of chemical transformations and biological activities.
Properties
IUPAC Name |
5-amino-2,6-dichloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1(8)2(4(11)12)9-5(7)10-3/h8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYJIAXOWOBLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743815 | |
Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-09-7 | |
Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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